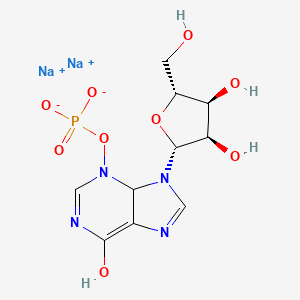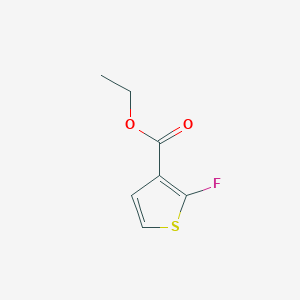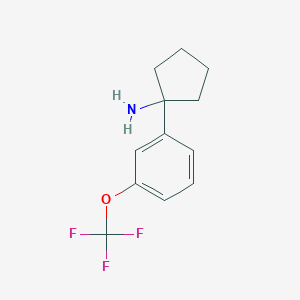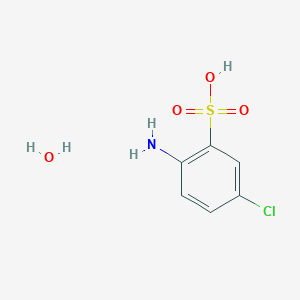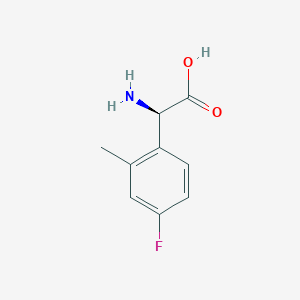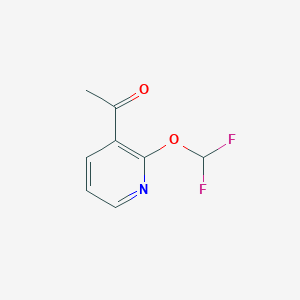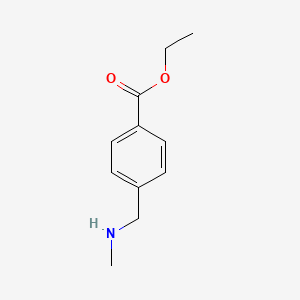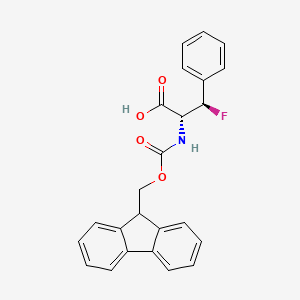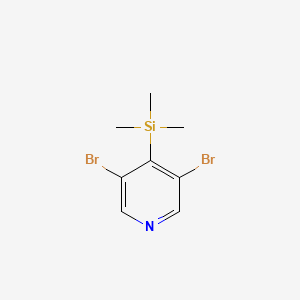
3,5-Dibromo-4-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-(trimethylsilyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a trimethylsilyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(trimethylsilyl)pyridine typically involves the bromination of 4-(trimethylsilyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Lithiation: The compound can be lithiated using lithium diisopropylamide (LDA), followed by reaction with electrophiles to form substituted pyridines.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Lithiation: Lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
Coupling: Palladium catalysts in the presence of base and boronic acids.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3,5-Dibromo-4-(trimethylsilyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Utilized in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms and the steric effects of the trimethylsilyl group. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-(Trimethylsilyl)pyridine: Lacks the bromine atoms, making it less reactive in coupling reactions but useful in other synthetic applications.
Uniqueness
3,5-Dibromo-4-(trimethylsilyl)pyridine is unique due to the combination of bromine atoms and the trimethylsilyl group, which provides a balance of reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis, allowing for selective functionalization and the formation of complex molecules.
Properties
Molecular Formula |
C8H11Br2NSi |
|---|---|
Molecular Weight |
309.07 g/mol |
IUPAC Name |
(3,5-dibromopyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Br2NSi/c1-12(2,3)8-6(9)4-11-5-7(8)10/h4-5H,1-3H3 |
InChI Key |
VDYJDENQWQONPK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


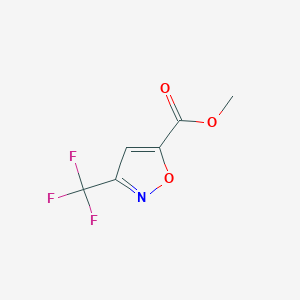
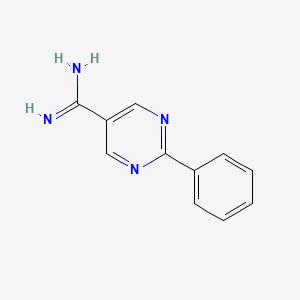
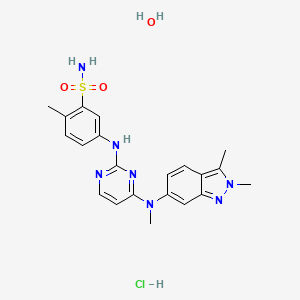
![4-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123843.png)
